5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex chemical structure. This compound belongs to the family of substituted pyridines and is characterized by the presence of multiple functional groups, including chloro groups, a sulfonamide group, and a carboxamide group. The presence of these diverse functional groups contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Amination: : The coupling of the pyridine core with an amino-sulfonamide derivative under controlled conditions, utilizing catalysts such as palladium on carbon or other suitable reagents.
Pyrrolidine Addition: : Introduction of the 1-methylpyrrolidine moiety through nucleophilic substitution reactions, facilitated by base catalysts to promote the formation of the desired Z-isomer.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to ensure higher yields and purity. Advanced techniques like flow chemistry and automation could be employed to streamline the process. Process optimizations also focus on minimizing waste and reducing the use of hazardous reagents, ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the pyridine ring or the methylpyrrolidine moiety.
Reduction: : Reduction of the sulfonamide group can lead to various derivative products.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, organometallic reagents for coupling reactions.
Major Products Formed
Reactions typically yield a range of products depending on the specific conditions:
Oxidation can yield pyridine N-oxide derivatives.
Reduction can result in dechlorinated or sulfonamide-reduced products.
Substitutions can produce diverse derivatives with functional groups replacing the chloro atoms.
Scientific Research Applications
The compound's structure and reactivity make it valuable in several research domains:
Chemistry: : Studying its reactivity and synthesis helps understand complex organic reactions.
Biology: : Its potential as a ligand or inhibitor in enzymatic reactions or as a molecular probe.
Medicine: : Investigating its pharmacological properties, such as potential antiviral, antibacterial, or anticancer activities.
Industry: : Its use in developing new materials, catalysts, or fine chemicals.
Mechanism of Action
The exact mechanism by which 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, disrupting their normal function. The compound's binding affinity to target molecules and its ability to induce conformational changes are central to its action mechanism.
Comparison with Similar Compounds
Comparison with structurally similar compounds highlights its uniqueness:
Structural Analogues: : Compounds like 5,6-dichloropyridine-3-carboxamide and sulfonylphenyl pyridines share similar cores but lack the specific functional groups that define our compound.
Functional Variations: : Adjustments in the position of chloro groups or alterations in the pyrrolidine structure can result in significantly different chemical and biological properties.
Properties
IUPAC Name |
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3S/c1-23-8-2-3-15(23)22-27(25,26)13-6-4-12(5-7-13)21-17(24)11-9-14(18)16(19)20-10-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUGEVRDAXEBP-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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